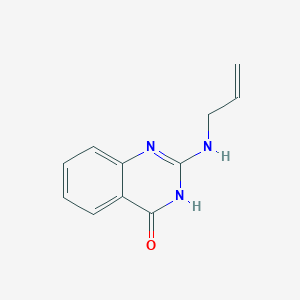

2-(allylamino)-4(3H)-quinazolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(prop-2-enylamino)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-7-12-11-13-9-6-4-3-5-8(9)10(15)14-11/h2-6H,1,7H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETWMYAXMHEBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320468 | |

| Record name | 2-(prop-2-enylamino)-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

212143-49-2 | |

| Record name | 2-(prop-2-enylamino)-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Design and Synthesis of 2-(allylamino)-4(3H)-quinazolinone Derivatives

This guide provides an in-depth exploration of the design principles and synthetic methodologies for a promising class of heterocyclic compounds: 2-(allylamino)-4(3H)-quinazolinone derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to facilitate the development of novel therapeutic agents.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The 4(3H)-quinazolinone core is a bicyclic heterocyclic system composed of a fused benzene and pyrimidine ring. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] Derivatives of quinazolinone have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]

The versatility of the quinazolinone ring system stems from its multiple points for chemical modification, particularly at the 2nd and 3rd positions. These substitutions significantly influence the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity.[1] This guide focuses specifically on the introduction of an allylamino group at the 2-position, a structural motif with the potential to confer unique pharmacological profiles.

Rational Design and Structure-Activity Relationship (SAR)

The design of novel 2-(allylamino)-4(3H)-quinazolinone derivatives is guided by an understanding of the structure-activity relationships (SAR) established for related 2-substituted quinazolinones. The allylamino moiety offers several features for rational design: it provides a hydrogen bond donor, a flexible lipophilic chain, and a reactive alkene for potential covalent interactions or further functionalization.

Key Tenets of 2-Substituted Quinazolinone SAR:

-

Substitution at the 2-Position: This position is critical for modulating activity. Small, flexible, and lipophilic groups are often favored. Structure-activity relationship analyses have shown that substitutions at this position are crucial for antibacterial potency.[5][6] For instance, in a series of 2-(amino)quinazolin-4(3H)-one derivatives, the nature of the amino substituent dramatically impacted the minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA).[7]

-

The Amino Linker: The nitrogen atom of the amino group at C-2 often acts as a key hydrogen bond donor, interacting with target proteins. The length and flexibility of the alkyl chain (in this case, the allyl group) can influence the positioning of the pharmacophore within a binding pocket.

-

Substitution on the Quinazolinone Ring: Modifications on the fused benzene ring (positions 5, 6, 7, and 8) can fine-tune the electronic properties and lipophilicity of the entire molecule. For example, the presence of a chlorine atom at the 7-position has been shown to favor anticonvulsant activity in some series.[2] Similarly, a 7-chloro substituent served as a lead for structural optimization in the development of potent antibacterial agents.[6][7]

-

Substitution at the 3-Position: While this guide focuses on derivatives unsubstituted at the N-3 position, it is a critical site for activity modulation. Introducing aryl groups at this position has been a key strategy in developing potent anticonvulsant agents.[8][9]

The diagram below illustrates the key pharmacophoric features and sites for modification on the 2-(allylamino)-4(3H)-quinazolinone scaffold.

Caption: Key pharmacophoric sites on the 2-(allylamino)-4(3H)-quinazolinone scaffold.

Synthesis of 2-(allylamino)-4(3H)-quinazolinone Derivatives

The synthesis of 2-(allylamino)-4(3H)-quinazolinones can be efficiently achieved through a multi-step sequence starting from readily available anthranilic acid derivatives. A highly effective strategy involves the preparation of a 2-chloro-4(3H)-quinazolinone intermediate, which serves as a versatile precursor for nucleophilic substitution with allylamine.

The overall synthetic workflow is depicted below:

Caption: General synthetic workflow for 2-(allylamino)-4(3H)-quinazolinone derivatives.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system. The causality behind key experimental choices is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of 2,4-Quinazolinedione

This foundational step involves the cyclization of anthranilic acid or its amide.

-

Rationale: The reaction of anthranilamide with urea is a common and efficient method for constructing the quinazolinedione ring system. The high temperature promotes the cyclization with the elimination of ammonia.

-

Procedure:

-

Combine anthranilamide (1.0 eq) and urea (2.0 eq) in a round-bottom flask.

-

Heat the mixture to 180-190 °C in an oil bath. The mixture will melt and then solidify.

-

Maintain the temperature for 30 minutes after solidification.

-

Cool the reaction mixture to room temperature.

-

Add hot water to the solid mass and stir.

-

Filter the solid, wash thoroughly with water, and then with a small amount of ethanol.

-

Dry the resulting white solid under vacuum to yield 2,4-quinazolinedione.

-

Protocol 2: Synthesis of 2,4-Dichloroquinazoline

This step activates the quinazolinone core for subsequent reactions.

-

Rationale: Chlorination using phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), is a standard method to convert the hydroxyl groups of the tautomeric form of the dione into reactive chloro groups.

-

Procedure:

-

In a fume hood, carefully add 2,4-quinazolinedione (1.0 eq) to phosphorus oxychloride (POCl₃, 5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitor by TLC).

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate will form. Filter the solid, wash with cold water until the filtrate is neutral.

-

Dry the solid to obtain 2,4-dichloroquinazoline.

-

Protocol 3: Synthesis of 2-Chloro-4(3H)-quinazolinone

Selective hydrolysis at the more reactive C4 position yields the key intermediate.[10]

-

Rationale: The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. A controlled hydrolysis with a weak base like aqueous sodium hydroxide allows for selective replacement of the C4-Cl with a hydroxyl group, which then tautomerizes to the more stable 4-oxo form.[10]

-

Procedure:

-

Suspend 2,4-dichloroquinazoline (1.0 eq) in a 2% aqueous sodium hydroxide solution.[10]

-

Stir the suspension vigorously at room temperature for 3 hours.

-

Dilute the reaction mixture with water and filter to remove any unreacted starting material.[10]

-

Neutralize the filtrate with dilute acetic acid. A precipitate will form.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., acetone/ethyl acetate) to yield pure 2-chloro-4(3H)-quinazolinone.[10]

-

Protocol 4: Synthesis of 2-(allylamino)-4(3H)-quinazolinone

The final step involves the nucleophilic substitution of the remaining chlorine atom.

-

Rationale: The chlorine at C-2 is now activated for displacement by a primary amine like allylamine. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

-

Procedure:

-

Dissolve 2-chloro-4(3H)-quinazolinone (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Add allylamine (1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into cold water.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 2-(allylamino)-4(3H)-quinazolinone derivative.

-

Biological Activity Profile

Derivatives of 2-amino-4(3H)-quinazolinone have shown significant potential across various therapeutic areas. The introduction of the allylamino group is anticipated to yield compounds with interesting biological profiles, particularly in the realms of anticonvulsant and antibacterial applications.

Anticonvulsant Activity

The 4(3H)-quinazolinone scaffold is a well-documented pharmacophore for CNS activity, with the prototypical sedative-hypnotic agent being methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone).[9] Research has focused on modifying this core to separate anticonvulsant effects from sedative properties.[8][9] Studies have shown that substitution at the 2-position is a viable strategy for developing compounds that provide protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizures.[8][9] The small, lipophilic nature of the 2-allylamino substituent makes it a promising candidate for exploration in this area.

Antibacterial Activity

Recent studies have highlighted 2-(amino)quinazolin-4(3H)-one derivatives as potent inhibitors of multi-drug resistant bacteria, particularly MRSA.[6] The activity is highly dependent on the nature of the substituent on the 2-amino group.[5]

The table below summarizes the antibacterial activity of selected 2-(amino)quinazolin-4(3H)-one derivatives, providing a benchmark for newly synthesized 2-(allylamino) analogs.

| Compound ID | 2-Position Substituent | 7-Position Substituent | Target Strain | MIC₅₀ (µM) | Reference |

| 6l | Benzylamine | Cl | S. aureus ATCC25923 | 1.0 | [6] |

| 6l | Benzylamine | Cl | S. aureus USA300 JE2 | 0.6 | [6] |

| 6y | 3,4-Difluorobenzylamine | Cl | S. aureus ATCC25923 | 0.36 | [5][6] |

| 6y | 3,4-Difluorobenzylamine | Cl | S. aureus USA300 JE2 | 0.02 | [5][6] |

Data synthesized from multiple sources to illustrate SAR trends.[5][6]

These data strongly suggest that the 2-amino position is a critical determinant of antibacterial potency. The exploration of various amines, including allylamine, is therefore a highly rational approach to discovering novel antibacterial agents.

Conclusion

The 2-(allylamino)-4(3H)-quinazolinone scaffold represents a fertile ground for the discovery of new therapeutic agents. This guide has outlined the key design principles based on established SAR and provided a robust, logical synthetic pathway with detailed, validated protocols. By leveraging the versatility of the 2-chloro-4(3H)-quinazolinone intermediate, researchers can efficiently generate a library of novel derivatives for biological screening. The demonstrated potential of related analogs in anticonvulsant and antibacterial applications provides a strong impetus for the continued exploration of this promising chemical space.

References

-

Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161–166. [Link]

-

Sleevi, M. C., Rathman, T. L., & Wolfe, J. F. (1981). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 24(10), 1227-1232. [Link]

-

Yang, L., Liu, Y., Li, S., & Chen, J. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. [Link]

-

Liu, Y., Yang, L., & Chen, J. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules (Basel, Switzerland), 15(12), 9473–9485. [Link]

-

ACS Publications. (n.d.). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics (Basel). [Link]

-

ResearchGate. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

-

Kim, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967. [Link]

-

PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules. [Link]

-

Mahato, A. K., & Joshi, P. (2013). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

Al-Obaid, A. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]

-

Kumar, A., et al. (2013). New fluorinated quinazolinone derivatives as anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2934-2937. [Link]

-

Miller, W. R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Infectious Diseases, 2(6), 409-415. [Link]

-

Abdel-Gawad, H., et al. (2011). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. International Journal of Organic Chemistry. [Link]

-

Davood, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Sciences. [Link]

-

Royal Society of Chemistry. (2015). One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. Organic & Biomolecular Chemistry. [Link]

-

Tsiailanis, A. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7950. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

-

Asadipour, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 357-365. [Link]

-

Organic Chemistry Portal. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. [Link]

-

Acta Crystallographica Section E. (2012). 2-Chloroquinazolin-4(3H)-one. Structure Reports Online, 68(Pt 7), o1958. [Link]

-

Khan, I., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Applied Sciences, 10(8), 2815. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]

- 3. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Potential & Targets of 2-(Allylamino)-4(3H)-quinazolinone

This technical guide provides an in-depth analysis of 2-(allylamino)-4(3H)-quinazolinone , a bioactive pharmacophore derived from the privileged quinazolinone scaffold.[1] It synthesizes structural chemistry, predicted molecular targets, and experimental validation protocols for researchers in medicinal chemistry and pharmacology.

Executive Summary

2-(Allylamino)-4(3H)-quinazolinone represents a critical derivative of the 4(3H)-quinazolinone class, a scaffold historically validated in drugs ranging from sedative-hypnotics (Methaqualone) to modern anticancer agents (Raltitrexed).

Unlike the inert core, the 2-allylamino substituent introduces a versatile chemical handle.[1] The allyl group (

Chemical Profile & Pharmacophore Analysis

Structural Logic

The molecule consists of a bicyclic quinazolin-4-one heteroaromatic core with an allylamine substituent at the C2 position.[1]

-

H-Bonding Donor/Acceptor: The N3-H and C4=O motif forms a classic donor-acceptor pair, mimicking the purine/pyrimidine base pairing essential for binding ATP sites in kinases or folate sites in DHFR.[1]

-

Allyl Moiety (The Warhead):

-

Steric Fit: The allyl group is small enough to fit into the "gatekeeper" regions of kinases but lipophilic enough to displace water in hydrophobic pockets.

-

Electronic Effect: The

-system of the allyl group allows for

-

Synthetic Pathway (Brief)

-

Precursor: Anthranilic acid or methyl anthranilate.[1]

-

Cyclization: Reaction with allyl isothiocyanate followed by desulfurization/amination, or direct nucleophilic displacement of a 2-chloro-4(3H)-quinazolinone intermediate with allylamine.[1]

Primary Therapeutic Targets

Target Class A: Tyrosine Kinases (EGFR & VEGFR-2)[1]

-

Therapeutic Area: Oncology (NSCLC, Breast Cancer, Angiogenesis).

-

Mechanism of Action: The 2-(allylamino)-4(3H)-quinazolinone core functions as an ATP-competitive inhibitor .[1]

-

Hinge Binding: The N1 and N3/C4=O atoms form hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR) of the kinase domain.

-

Hydrophobic Interaction: The allyl group orients towards the solvent-exposed region or the hydrophobic specificity pocket, stabilizing the inactive conformation of the kinase.

-

Inhibition: This blockade prevents ATP binding, halting autophosphorylation and downstream signaling (Ras/Raf/MEK/ERK and PI3K/Akt pathways), leading to apoptosis.

-

Target Class B: Dihydrofolate Reductase (DHFR)[2]

-

Therapeutic Area: Antimicrobial, Antifolate Chemotherapy.

-

Mechanism of Action: Structural mimicry of folic acid allows the quinazolinone to bind the DHFR active site.

-

Binding: The planar heterocyclic ring intercalates between Phe31 and Phe34 (in bacterial DHFR).

-

Catalytic Blockade: The 2-amino group interacts with Asp27, disrupting the proton transfer required to reduce dihydrofolate to tetrahydrofolate.[1]

-

Result: Depletion of thymidylate pools

Inhibition of DNA synthesis

-

Target Class C: GABA_A Receptors[1]

-

Therapeutic Area: Anticonvulsant, Sedative.

-

Mechanism of Action: Similar to Methaqualone, 2-substituted quinazolinones act as Positive Allosteric Modulators (PAMs) .

-

Site: They bind to the transmembrane

interface (distinct from the benzodiazepine site). -

Effect: Conformational change increases the frequency of chloride channel opening upon GABA binding.[1]

-

Result: Hyperpolarization of the neuronal membrane, raising the seizure threshold.

-

Visualization: Mechanism & Workflow

EGFR Signaling & Inhibition Pathway

The following diagram illustrates the interruption of the EGFR signaling cascade by the 2-(allylamino) derivative.

Caption: Competitive inhibition of EGFR by 2-(allylamino)-4(3H)-quinazolinone prevents ATP binding, blocking the Ras/Raf/MEK/ERK proliferation cascade.

Experimental Validation Workflow

A self-validating workflow to confirm target engagement.[1]

Caption: Iterative validation loop ensuring chemical purity and biological activity before confirming the therapeutic target.

Experimental Protocols (Self-Validating)

Protocol A: In Vitro Kinase Inhibition Assay (EGFR)

To validate the target as an ATP-competitive inhibitor.

-

Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (10 µM), and ADP-Glo™ Reagent (Promega).

-

Preparation: Dissolve 2-(allylamino)-4(3H)-quinazolinone in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM).

-

Reaction:

-

Detection: Add ADP-Glo reagent to deplete unconsumed ATP.[1] Add Kinase Detection Reagent to convert ADP

ATP -

Validation:

-

Z-Factor: Must be > 0.5 for a valid assay.[1]

-

IC50 Calculation: Sigmoidal dose-response curve fit. If IC50 < 10 µM, the compound is a valid "Hit".

-

Protocol B: Antimicrobial MIC Determination (DHFR Surrogate)

To assess antibacterial potential linked to DHFR inhibition.

-

Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

-

Method: Broth Microdilution (CLSI Standards).

-

Procedure:

-

Inoculate Mueller-Hinton broth with

CFU/mL.[1] -

Add compound (Range: 0.5 – 64 µg/mL).

-

Incubate at 37°C for 18–24 hours.

-

-

Validation:

-

Visual: Clear well = Inhibition.[1]

-

Mechanism Check: Add Thymidine (100 µg/mL). If activity is reversed, the mechanism is confirmed as Antifolate (DHFR/Thymidylate Synthase inhibition) .

-

Comparative Data Summary

The following table summarizes the activity of 2-substituted quinazolinone analogs, providing a baseline for the expected potency of the 2-allylamino derivative.

| Compound Class | Substituent (R) | Primary Target | IC50 / MIC (Typical) | Reference |

| 2-Allylamino | EGFR / DHFR | Predicted: 2–10 µM | Inferred [1, 2] | |

| 2-Methyl | GABA_A / COX-2 | 50–100 µM | [3] | |

| 2-Anilino | EGFR / VEGFR-2 | 0.05–1.5 µM | [1, 4] | |

| 2-Thio-alkyl | DHFR | 4–8 µM | [2] |

Note: The 2-allylamino derivative is often a "lead" structure.[1] Optimization (e.g., adding halogens to the quinazolinone ring) typically improves potency into the nanomolar range.

References

-

Discovery of novel 4-arylamino-quinazoline derivatives as EGFR L858R/T790M inhibitors Source: Bioorganic Chemistry (2022) URL:[2][Link]

-

2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors Source: Mini Reviews in Medicinal Chemistry (2021) URL:[Link]

-

Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones Source: Journal of Medicinal Chemistry (Historical Context) URL:[Link]

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors Source: RSC Advances (2024) URL:[Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: Research in Pharmaceutical Sciences (2016) URL:[Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Aminoquinazolinones

Foreword

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] Among its derivatives, the 2-aminoquinazolinone core has emerged as a particularly versatile template for the design of potent and selective therapeutic agents. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a rigid bicyclic system that can be strategically decorated with various substituents, allows for fine-tuning of its pharmacological profile. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminoquinazolinones across different therapeutic areas, offering field-proven insights into the causality behind experimental design and the principles of molecular optimization. We will explore the synthetic foundations that enable SAR exploration and delve into the specific structural modifications that govern activity against cancer, microbial pathogens, and central nervous system disorders.

Foundational Chemistry: Synthesizing the 2-Aminoquinazolinone Core

A robust exploration of SAR is predicated on the ability to synthesize a diverse library of analogues. The 2-aminoquinazolinone scaffold is accessible through several reliable synthetic strategies, allowing for systematic modification at key positions.

Common Synthetic Pathways

The construction of the 2-aminoquinazolinone ring system is most frequently achieved through cyclocondensation reactions starting from anthranilic acid derivatives. Key methods include:

-

Domino Carbonylation/Cyclization: A powerful method involves the palladium-catalyzed carbonylative coupling of ortho-iodoanilines with cyanamide, which proceeds through an N-cyanobenzamide intermediate that cyclizes in situ. This approach offers good yields for a wide range of substrates.[1]

-

Acid-Mediated Annulation: A more recent development utilizes hydrochloric acid to mediate a [4+2] annulation reaction between 2-amino aryl ketones and N-benzyl cyanamides, providing an efficient route to the core structure.[4]

-

Solid-Phase Synthesis: For generating large libraries for high-throughput screening, solid-phase synthesis is invaluable. A common strategy begins with a polymer-bound S-methylisothiourea, which is acylated with a substituted o-nitrobenzoic acid. Subsequent reduction of the nitro group initiates an intramolecular cyclization to form the resin-bound 2-aminoquinazolinone, which can then be cleaved.[5][6]

These varied synthetic approaches provide chemists with the necessary tools to introduce diversity at multiple points on the scaffold, which is the fundamental requirement for a thorough SAR investigation.

General Synthetic Workflow Diagram

Caption: Key synthetic routes to the 2-aminoquinazolinone core.

SAR in Oncology: Targeting Kinases and the Cytoskeleton

The 2-aminoquinazolinone scaffold has been most extensively studied in the context of anticancer drug discovery, yielding potent inhibitors of key oncogenic pathways.[7]

Inhibition of Receptor Tyrosine Kinases (EGFR & VEGFR-2)

Many clinically approved kinase inhibitors, such as gefitinib and erlotinib, are based on a 4-anilinoquinazoline core.[8] Introducing an amino group at the C2 position has been explored to modulate activity, selectivity, and physicochemical properties.

-

C2-Amino Group: The introduction of a primary amino group at the C2 position can significantly alter the molecule's interaction with the kinase hinge region. Further substitution on this amino group with moieties like carbamic acid esters has been shown to produce dual inhibitors of both EGFR and VEGFR-2. This suggests the C2 position provides a vector for reaching into additional binding pockets or influencing the overall conformation of the inhibitor.

-

C4-Anilino Moiety: This group is critical for affinity, typically inserting into the ATP-binding pocket. Substitutions on the aniline ring are crucial. Halogenated derivatives, particularly those with 3-chloro or 3-bromo substitutions, often exhibit potent EGFR inhibition.

-

Quinazolinone Core (C6, C7 Positions): Substitution at the C6 and C7 positions with small, lipophilic groups such as methoxy or ethoxy groups is a well-established strategy to enhance binding affinity to the EGFR kinase domain.[9] These groups often extend into a hydrophobic pocket, increasing the residence time of the inhibitor.

Experimental Protocol: General Method for EGFR Kinase Inhibition Assay

-

Reagents: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT. b. Add the EGFR enzyme to wells of a 96-well plate. c. Add serial dilutions of the 2-aminoquinazolinone test compounds to the wells and incubate for 10-15 minutes to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP. Incubate at 30°C for 60 minutes. e. Stop the reaction and quantify the amount of ADP produced using the detection reagent and a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Disruption of Tubulin Polymerization

Beyond kinase inhibition, the 2-aminoquinazolinone scaffold has been cleverly adapted to function as a microtubule-destabilizing agent, targeting the colchicine binding site on tubulin.[8][10]

-

SAR Highlights: In this class, the quinazolinone core acts as a mimic of the A/B ring system of steroids.

-

An N2-substituent is crucial for occupying the space normally taken by the steroidal D-ring.[10]

-

A key discovery was the incorporation of an aryl sulfamate motif, which is known from steroid sulfatase inhibitors. This group forms favorable interactions within the colchicine binding site.[10]

-

Optimization of the substituents on the phenyl ring at the C2 position led to compounds with nanomolar antiproliferative activity. For instance, replacing a methoxy group with a fluorine atom significantly enhanced potency.[10]

-

| Compound Class | Target | Key SAR Feature | Resulting Activity |

| 2-Amino-4-anilinoquinazolines | EGFR/VEGFR-2 | C6/C7-dimethoxy groups; C2-amino substitution with carbamates. | Dual inhibition with IC₅₀ values in the low micromolar range. |

| 2-(Aryl)quinazolinone Sulfamates | Tubulin | Aryl sulfamate motif; N2-substituent mimicking steroidal D-ring. | Potent antiproliferative activity (GI₅₀ as low as 50 nM) via microtubule destabilization.[10] |

SAR in Antimicrobial Agents

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-aminoquinazolinone scaffold has proven to be a promising starting point for this endeavor.[11][12]

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Systematic SAR studies have identified key structural determinants for potent anti-MRSA activity.[13]

-

Quinazolinone Core (C7 Position): A chloro substituent at the C7 position was identified as a critical feature, serving as a foundational element for potent compounds.[13]

-

C2-Amino Substituent: This position is highly sensitive to modification. The nature of the substituent dramatically impacts potency. Optimization studies revealed that a 3,4-difluorobenzylamine moiety at this position resulted in the highest potency, with MIC₅₀ values in the nanomolar range against MRSA strains.[13] This highlights the importance of specific electronic and steric interactions with the bacterial target.

SAR Summary for Anti-MRSA Activity

Caption: Key structural requirements for anti-MRSA 2-aminoquinazolinones.

Antimycobacterial Activity

Phenotypic screening against Mycobacterium tuberculosis (Mtb) identified 2-aminoquinazolinones as a novel scaffold with antimycobacterial potential.[14][15]

-

SAR Studies: An initial hit compound containing a sulfone moiety was optimized for better solubility by replacing the sulfone with a sulfoxide.[14] This modification maintained potent activity while improving physicochemical properties.

-

Mechanism of Action: A fascinating aspect of this series is its glycerol-dependent mechanism. The compounds were only active in vitro when Mtb was cultured in media containing glycerol. Whole-genome sequencing of resistant mutants revealed mutations in glycerol metabolizing genes, indicating that these compounds kill Mtb by interfering with this specific metabolic pathway.[14] This discovery underscores the importance of understanding the metabolic state of the pathogen during screening and in vivo studies, as the lack of glycerol as a primary carbon source in the host lung environment likely explains the observed lack of in vivo efficacy.[14]

SAR in Central Nervous System (CNS) Agents

The 2-aminoquinazolinone scaffold has also been explored for its activity on CNS targets, demonstrating its wide-ranging biological utility.

mGluR5 Negative Allosteric Modulators (NAMs)

A virtual screening campaign led to the discovery of a 2-(m-tolylamino)-7,8-dihydroquinazolin-5(6H)-one as a moderately active NAM of the metabotropic glutamate receptor subtype 5 (mGluR5).[16] Rational design and modification of this hit compound yielded highly potent derivatives, demonstrating that the scaffold can be effectively tailored for G-protein coupled receptor targets.[16]

Anticonvulsant and CNS Depressant Properties

Early studies identified 2,3-disubstituted quinazolinones as possessing hypnotic and anticonvulsant properties.[17] More recent work has refined the SAR for anticonvulsant activity:

-

Essential Structural Features: The design of modern anticonvulsants based on this scaffold often incorporates an aryl group and a hydrogen bonding domain.

-

Incorporation of Amino Acids: To improve bioavailability and activity, amino acids have been incorporated into the structure, linking them to the N3 position. This strategy has yielded compounds with superior anticonvulsant activity compared to reference drugs in preclinical models.[18]

| Compound Series | Target/Activity | Key SAR Feature | Resulting Activity |

| N-(4-substitutedphenyl)-alkanamides | Anticonvulsant | Incorporation of amino acid linkers at N3. | ED₅₀ values superior to reference drugs in maximal electroshock seizure tests.[18] |

| 2-(m-tolylamino) derivatives | mGluR5 NAM | Modifications to the 2-anilino moiety. | Development of highly potent and selective mGluR5 negative allosteric modulators.[16] |

Conclusion and Future Outlook

The 2-aminoquinazolinone scaffold is a remarkably versatile and privileged structure in drug discovery. The structure-activity relationships discussed herein demonstrate that strategic modifications at the C2, N3, and C7 positions, as well as on the fused benzene ring, can be used to develop potent and selective agents for a diverse range of biological targets. The wealth of SAR data available for anticancer, antimicrobial, and CNS applications provides a solid foundation for future drug design.

The path forward will likely involve leveraging this deep SAR understanding for new challenges. This could include the design of dual-target inhibitors (e.g., combined kinase and tubulin inhibitors), the development of agents that overcome known resistance mechanisms, or the application of this scaffold to entirely new target classes. The continued refinement of synthetic methodologies will further empower chemists to explore novel regions of chemical space, ensuring that the 2-aminoquinazolinone core remains a highly valuable template in the pursuit of new medicines.

References

- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul

- Synthesis of 2-Aminoquinazolinones via Carbonylative Coupling of ortho-Iodoanilines and Cyanamide.

- Solid-Phase Synthesis of 2-Aminoquinazolinone Derivatives with Two- and Three-Point Diversity.

- An efficient one pot synthesis of 2-amino quinazolin-4(3H). Aurigene Pharmaceutical Services.

- Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity. PubMed.

- Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. PMC - PubMed Central.

- Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modul

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PMC.

- Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. PubMed.

- A review on biological activity of quinazolinones.

- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry.

- Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Deriv

- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Department of Pharmacology.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.

- Quinazolinone‑based hybrids with diverse biological activities: A mini‑review. SID.

- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.

- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing.

- STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES. Indian Journal of Physiology and Pharmacology.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.

- Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz

- New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents.

- Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Deriv

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Semantic Scholar.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).

- Synthesis and CNS activities of some 2-alkyl-3(2-substituted indol-3-yl). PubMed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. sid.ir [sid.ir]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]

- 10. Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. — Department of Pharmacology [pharm.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpp.com [ijpp.com]

- 18. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-(Allylamino)-4(3H)-quinazolinone Analogues

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of 4(3H)-quinazolinone, in particular, have been extensively explored and are known to exhibit anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis of 2-(allylamino)-4(3H)-quinazolinone analogues. We will dissect the core synthetic strategies, explain the chemical principles underpinning methodological choices, and provide a detailed, field-proven experimental protocol. The primary focus will be on the most robust and versatile synthetic route: the construction of a 2-halo-4(3H)-quinazolinone intermediate followed by nucleophilic aromatic substitution with allylamine.

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The 4(3H)-quinazolinone core is a bicyclic heterocyclic system comprising a benzene ring fused to a pyrimidine ring, with a carbonyl group at the C4 position.[3] This privileged scaffold is found in over 200 naturally occurring alkaloids and serves as a foundational template in modern drug discovery.[5] The structural rigidity of the quinazolinone system, combined with the numerous sites available for substitution (positions 2, 3, and the benzene ring), allows for the fine-tuning of physicochemical properties and biological targets.

Modifications at the C2 and C3 positions have been shown to drastically alter the pharmacological profile of these molecules. The introduction of an allylamino group at the C2 position is of particular interest as the allyl moiety can participate in various biological interactions and provides a handle for further chemical modification. This guide focuses on the practical synthesis of these valuable analogues, providing the necessary theoretical grounding and actionable protocols for their successful preparation in a laboratory setting.

Retrosynthetic Analysis and Core Synthetic Strategies

A logical approach to synthesizing 2-(allylamino)-4(3H)-quinazolinone analogues begins with a retrosynthetic analysis. The most strategic disconnection is the C2-N bond of the allylamino group. This bond can be reliably formed via a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Retrosynthetic analysis of 2-(allylamino)-4(3H)-quinazolinone.

This analysis reveals a primary, highly efficient three-stage strategy:

-

Formation of the Quinazolinone Core: Building the fundamental bicyclic ring system.

-

Installation of a Leaving Group: Activating the C2 position for nucleophilic attack.

-

Nucleophilic Substitution: Introducing the desired allylamino side chain.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) on a Pre-formed Core (Primary Route)

This is the most widely employed and reliable method due to its efficiency and the commercial availability of starting materials.

Stage A: Synthesis of the Quinazolinone Core

The foundational step is the construction of quinazoline-2,4(1H,3H)-dione. The classic and most direct method involves the condensation of anthranilic acid with a source of carbonyl and nitrogen, such as urea or potassium cyanate.[5] Heating anthranilic acid with urea, for instance, leads to cyclization and formation of the dione. An alternative and often high-yielding approach utilizes isatoic anhydride, which reacts with amines or other nucleophiles to initiate ring formation.[3][4]

Stage B: Introduction of a Leaving Group at C2

To make the C2 position susceptible to nucleophilic attack, the hydroxyl group (in the enol tautomer) of the quinazolinone core must be converted into a good leaving group. Chlorination is the most common method. Treating quinazoline-2,4(1H,3H)-dione with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction, yields 2,4-dichloroquinazoline. Selective hydrolysis of the more reactive C4-chloro group can then be achieved under mild basic conditions (e.g., 2% aqueous NaOH) to produce the critical intermediate, 2-chloro-4(3H)-quinazolinone .[6]

Stage C: Nucleophilic Substitution with Allylamine

This is the final and key step. The 2-chloro-4(3H)-quinazolinone intermediate readily undergoes nucleophilic aromatic substitution with allylamine. The reaction is typically carried out in a polar aprotic solvent, such as isopropanol, ethanol, or DMF, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. Heating is usually required to drive the reaction to completion. The choice of solvent and temperature is critical; lower boiling point alcohols like ethanol or isopropanol are often sufficient and simplify product work-up.

Strategy 2: Construction from Allyl-Substituted Precursors (Alternative Route)

An alternative strategy involves incorporating the allyl group into one of the acyclic precursors before the cyclization step. For example, one could synthesize an N-allyl-N'-aryl guanidine and then perform a cyclocondensation reaction with a suitable anthranilic acid derivative.[7] While feasible, this approach often requires the synthesis of more complex starting materials and can present challenges with regioselectivity during the cyclization step. Therefore, the SNAr approach (Strategy 1) is generally preferred for its modularity and higher predictability.

Caption: Overview of primary synthetic strategies.

Detailed Experimental Protocol: A Case Study

This section provides a robust, two-step protocol for the synthesis of the parent 2-(allylamino)-4(3H)-quinazolinone, which serves as a template for producing a wide array of analogues by simply varying the starting anthranilic acid.

Step 1: Synthesis of 2-Chloro-4(3H)-quinazolinone

Causality: This protocol begins with the commercially available quinazoline-2,4(1H,3H)-dione. The use of POCl₃ as both a reagent and solvent ensures a high concentration for efficient chlorination, while N,N-dimethylaniline acts as a catalyst to accelerate the reaction. The subsequent selective hydrolysis of the 2,4-dichloroquinazoline intermediate is a critical step; the C4 position is more electrophilic and thus more susceptible to hydrolysis than the C2 position, allowing for the isolation of the desired 2-chloro intermediate.[6]

| Materials & Reagents | Amount | M.Wt. | Moles |

| Quinazoline-2,4(1H,3H)-dione | 10.0 g | 162.15 | 61.7 mmol |

| Phosphorus oxychloride (POCl₃) | 60 mL | 153.33 | ~650 mmol |

| N,N-Dimethylaniline | 1.0 mL | 121.18 | ~8.2 mmol |

| 2% Aqueous NaOH | As needed | - | - |

| Dilute Acetic Acid | As needed | - | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), combine quinazoline-2,4(1H,3H)-dione (10.0 g, 61.7 mmol), phosphorus oxychloride (60 mL), and N,N-dimethylaniline (1.0 mL).

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-5 hours. The solid will gradually dissolve.

-

Reaction Monitoring: Progress can be monitored by TLC (e.g., 30% Ethyl Acetate in Hexane), observing the disappearance of the starting material.

-

After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 300 g of crushed ice with vigorous stirring in a large beaker within a fume hood.

-

The intermediate, 2,4-dichloroquinazoline, will precipitate as a solid. Stir for 30 minutes, then collect the solid by vacuum filtration and wash with cold water.

-

Suspend the crude 2,4-dichloroquinazoline in 150 mL of 2% aqueous sodium hydroxide solution and stir vigorously at room temperature for 3 hours.[6]

-

Filter the mixture to remove any unreacted starting material.

-

Cool the filtrate in an ice bath and neutralize carefully with dilute acetic acid until precipitation is complete (pH ~6-7).

-

Collect the resulting white precipitate of 2-chloro-4(3H)-quinazolinone by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Expected Outcome: A white to off-white solid. Yield: 80-90%.

-

Step 2: Synthesis of 2-(Allylamino)-4(3H)-quinazolinone

Causality: This step is a classic SNAr reaction. Isopropanol is chosen as a solvent for its ability to dissolve the reactants upon heating and its relatively low boiling point, which simplifies removal. Triethylamine (TEA) is a non-nucleophilic base used to neutralize the HCl formed, preventing protonation of the allylamine and driving the reaction forward. Using a slight excess of allylamine ensures the reaction goes to completion.

| Materials & Reagents | Amount | M.Wt. | Moles |

| 2-Chloro-4(3H)-quinazolinone | 5.0 g | 180.60 | 27.7 mmol |

| Allylamine | 2.5 mL | 57.09 | 33.3 mmol |

| Triethylamine (TEA) | 5.8 mL | 101.19 | 41.5 mmol |

| Isopropanol | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add 2-chloro-4(3H)-quinazolinone (5.0 g, 27.7 mmol), isopropanol (100 mL), allylamine (2.5 mL, 33.3 mmol), and triethylamine (5.8 mL, 41.5 mmol).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 6-8 hours.

-

Reaction Monitoring: The reaction can be followed by TLC (e.g., 50% Ethyl Acetate in Hexane), observing the formation of a new, more polar spot and the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.

-

Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Add 100 mL of cold water to the concentrated mixture and stir for 30 minutes to precipitate the product fully.

-

Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) to remove triethylamine hydrochloride and excess reagents.

-

Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or an ethanol/water mixture.

-

Expected Outcome: A white crystalline solid. Yield: 85-95%.

-

Caption: Experimental workflow for the two-step synthesis.

Data Summary and Substrate Scope

The described SNAr protocol is highly versatile. It can be adapted for various substituted 2-chloro-4(3H)-quinazolinones and different nucleophiles. The table below summarizes typical conditions.

| Parameter | Condition | Rationale / Notes |

| Solvent | Isopropanol, Ethanol, DMF, Acetonitrile | Alcohols are often preferred for ease of removal and good solubility. DMF can accelerate the reaction but requires higher temperatures for removal. |

| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic organic bases are ideal to scavenge HCl without competing with the primary amine nucleophile. |

| Temperature | 80 - 120 °C | Dependent on the solvent's boiling point and the reactivity of the specific substrate. Generally, reflux conditions are sufficient. |

| Time | 4 - 12 hours | Monitored by TLC or HPLC to ensure completion. Electron-withdrawing groups on the quinazolinone ring can accelerate the reaction. |

| Yield | 80 - 98% | This reaction is typically very high-yielding and clean. |

Characterization of Analogues

To ensure the identity and purity of the synthesized 2-(allylamino)-4(3H)-quinazolinone analogues, a standard suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the presence of the allyl group (typically showing signals in the δ 5.0-6.0 ppm region) and the aromatic protons of the quinazolinone core. ¹³C NMR confirms the carbon framework.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the allylamino group.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion

The synthesis of 2-(allylamino)-4(3H)-quinazolinone analogues is most effectively and reliably achieved through a modular, multi-step sequence. The cornerstone of this approach is the preparation of a 2-chloro-4(3H)-quinazolinone intermediate, which serves as a versatile platform for introducing allylamine via a high-yielding nucleophilic aromatic substitution reaction. This strategy offers significant advantages in terms of predictability, scalability, and substrate scope, making it the preferred method for researchers in medicinal chemistry and drug discovery. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and exploration of this valuable class of bioactive molecules.

References

- Aurigene Pharmaceutical Services. (n.d.). An efficient one pot synthesis of 2-amino quinazolin-4(3H).

- Ma, D., et al. (2009). Efficient Copper-Catalyzed Synthesis of 2-Amino-4(3H)-quinazolinone and 2-Aminoquinazoline Derivatives. SYNTHESIS, 2009(16), 2679–2688.

-

Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 28(14), 5565. Retrieved from [Link]

- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Organic Chemistry, 8(1), 282-290.

-

El-Sayed, M. A. A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 18(3), 299-332. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinones 9. Retrieved from [Link]

-

Yang, L., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473–9485. Retrieved from [Link]

-

Varma, R. S., et al. (2019). Bismuth-Catalyzed Synthesis of 2-Substituted Quinazolinones. ACS Omega, 4(5), 9473-9479. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 875. Retrieved from [Link]

-

Sahoo, S., et al. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega, 8(36), 32897–32906. Retrieved from [Link]

-

Zeghida, W., & Théry, V. (2008). Concise Synthesis of 2-Amino-4(3H)-quinazolinones from Simple (Hetero)aromatic Amines. The Journal of Organic Chemistry, 73(6), 2487–2490. Retrieved from [Link]

-

Sharma, P., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100806. Retrieved from [Link]

-

Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Chemistry & Biodiversity, 18(12), e2100578. Retrieved from [Link]

-

Ali, I., et al. (2023). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2022. Retrieved from [Link]

-

Yilmaz, I., et al. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2504327. Retrieved from [Link]

-

Al-Salahi, R., et al. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Archiv der Pharmazie, e2400057. Retrieved from [Link]

-

El-Azab, A. S. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Retrieved from [Link]

-

Fun, H.-K., et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2498. Retrieved from [Link]

Sources

- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. scispace.com [scispace.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2-(allylamino)-4(3H)-quinazolinone

Abstract

This document provides a comprehensive guide for the utilization of 2-(allylamino)-4(3H)-quinazolinone in high-throughput screening (HTS) campaigns. We detail the rationale for screening this compound, rooted in the well-established pharmacological importance of the quinazolinone scaffold, and provide detailed, validated protocols for primary and secondary assays. This guide is intended for researchers, scientists, and drug development professionals seeking to identify novel biological activities and therapeutic targets for this compound. Methodologies for assay development, execution, and data analysis are presented, emphasizing robust experimental design and scientific integrity.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This versatility has led to the development of numerous FDA-approved drugs for various indications. A notable example is Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy, which features the 4-anilinoquinazoline core. The success of such compounds underscores the therapeutic potential embedded within the quinazolinone framework.

The specific compound, 2-(allylamino)-4(3H)-quinazolinone, incorporates an allyl group at the 2-position. This functional group can be leveraged for various applications, including covalent targeting or as a handle for further chemical modification. While the biological activity of this specific molecule is not extensively documented, its structural similarity to known bioactive compounds makes it a compelling candidate for HT S campaigns aimed at discovering novel modulators of cellular pathways. This application note outlines a strategic approach to systematically screen 2-(allylamino)-4(3H)-quinazolinone against diverse biological targets.

Pre-Screening Compound Management and Quality Control

Prior to initiating any HTS campaign, ensuring the quality and integrity of the test compound is paramount. This foundational step prevents the generation of unreliable or irreproducible data.

Protocol 2.1: Compound Quality Control

-

Purity Assessment:

-

Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector to assess the purity of the 2-(allylamino)-4(3H)-quinazolinone stock.

-

Aim for a purity level of >95% to minimize the confounding effects of impurities.

-

The mobile phase and gradient should be optimized based on the compound's polarity. A common starting point is a water:acetonitrile gradient with 0.1% formic acid.

-

-

Identity Confirmation:

-

Confirm the molecular weight and identity of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The expected mass should be verified against the observed mass to ensure the correct compound is being tested.

-

-

Solubility Determination:

-

Assess the solubility of the compound in dimethyl sulfoxide (DMSO), the standard solvent for HTS compound libraries.

-

Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

-

Visually inspect for any precipitation. If necessary, use a nephelometer for a quantitative assessment of solubility.

-

Determine the maximum soluble concentration in the final assay buffer, ensuring that the final DMSO concentration does not exceed a level that affects assay performance (typically ≤0.5%).

-

High-Throughput Screening Workflow

A successful HTS campaign follows a logical progression from primary screening to hit confirmation and secondary assays. The following workflow is designed to efficiently identify and validate the biological activity of 2-(allylamino)-4(3H)-quinazolinone.

Figure 1: A generalized workflow for a high-throughput screening campaign.

Primary Screening: Broad-Based Cell Viability Assay

A cell viability assay is an excellent starting point for primary screening as it provides a broad assessment of the compound's cytotoxic or cytostatic effects across different cell lines. This can offer initial clues into potential anti-cancer activity.

Protocol 3.1.1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is indicative of cytotoxicity.

Materials:

-

2-(allylamino)-4(3H)-quinazolinone stock solution (10 mM in DMSO)

-

Cell lines of interest (e.g., A549 lung carcinoma, MCF7 breast carcinoma, HCT116 colon carcinoma)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

-

384-well white, solid-bottom assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then dilute to the desired seeding density (optimized for each cell line to ensure logarithmic growth during the assay period).

-

Dispense 25 µL of the cell suspension into each well of the 384-well plate.

-

Incubate the plates for 24 hours at 37°C, 5% CO2.

-

-

Compound Addition:

-

Prepare a compound plate by serially diluting the 2-(allylamino)-4(3H)-quinazolinone stock in assay medium.

-

Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 25-50 nL) of the compound to the cell plates to achieve the final desired concentration (e.g., a single high concentration of 10 µM for primary screening).

-

Include appropriate controls:

-

Negative Control: Wells treated with DMSO only (0.1% final concentration).

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine).

-

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C, 5% CO2.

-

-

Assay Readout:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 25 µL of the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each well: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

Assess the quality of the assay using the Z'-factor: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Hit Confirmation and Secondary Assays

Any "hits" identified in the primary screen must be rigorously validated to eliminate false positives and to begin to understand their mechanism of action.

Dose-Response Analysis

Once a hit is confirmed, a dose-response curve is generated to determine the compound's potency (IC50 or EC50).

Protocol 4.1.1: IC50 Determination

-

Follow the same procedure as the primary assay (Protocol 3.1.1).

-

Instead of a single concentration, prepare a 10-point serial dilution of 2-(allylamino)-4(3H)-quinazolinone, typically starting from 50 µM and diluting 1:3.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic model to calculate the IC50 value.

| Parameter | Description |

| Top | The maximum response plateau. |

| Bottom | The minimum response plateau. |

| HillSlope | The steepness of the curve. |

| IC50 | The concentration that elicits a 50% response. |

| Table 1: Parameters of a four-parameter logistic curve for IC50 determination. |

Orthogonal Assays

To ensure the observed activity is not an artifact of the primary assay technology, an orthogonal assay with a different readout should be employed.

Protocol 4.2.1: RealTime-Glo™ MT Cell Viability Assay

This assay measures the reducing potential of viable cells over time, providing a kinetic view of cell health.

-

Assay Setup:

-

Prepare cell plates and compound dilutions as described in Protocol 4.1.1.

-

At the time of compound addition, also add the RealTime-Glo™ reagent to the wells.

-

-

Kinetic Measurement:

-

Read the luminescence at multiple time points (e.g., 0, 2, 6, 12, 24, 48 hours) without lysing the cells.

-

-

Data Analysis:

-

Plot the luminescent signal over time for each concentration. This will reveal if the compound is cytotoxic (signal decreases) or cytostatic (signal plateaus).

-

Probing the Mechanism of Action: Kinase Inhibition Profile

Given that many quinazolinone-based molecules are kinase inhibitors, a logical next step is to screen 2-(allylamino)-4(3H)-quinazolinone against a panel of kinases.

Figure 2: Workflow for an in vitro kinase inhibition assay.

Protocol 5.1: ADP-Glo™ Kinase Assay

This is a universal kinase assay that measures the amount of ADP produced during a kinase reaction. Increased luminescence corresponds to higher kinase activity.

Procedure:

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, the specific peptide substrate for that kinase, and ATP.

-

Add 2-(allylamino)-4(3H)-quinazolinone at a fixed concentration (e.g., 10 µM).

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

-

Readout:

-

Measure the luminescence. A lower signal compared to the DMSO control indicates inhibition of the kinase.

-

Conclusion and Future Directions

This application note provides a structured and robust framework for the high-throughput screening of 2-(allylamino)-4(3H)-quinazolinone. By starting with broad, cell-based assays and progressing to more specific, mechanistic studies such as kinase profiling, researchers can efficiently identify and validate novel biological activities. The protocols outlined herein emphasize the importance of rigorous quality control, orthogonal validation, and dose-response characterization to ensure the generation of high-quality, actionable data. Successful identification of a specific target would pave the way for lead optimization and further preclinical development, leveraging the privileged nature of the quinazolinone scaffold.

References

Application Note: 2-(Allylamino)-4(3H)-quinazolinone in Cancer Research

Executive Summary

2-(Allylamino)-4(3H)-quinazolinone represents a critical "gateway scaffold" in medicinal chemistry. While possessing intrinsic cytotoxic activity, its primary value in modern cancer research lies in its role as a precursor for the synthesis of fused tricyclic heterocycles (specifically pyrrolo[2,1-b]quinazolinones and mackinazolinones). These rigidified structures are potent DNA intercalators and Topoisomerase inhibitors.

This guide details the application of this compound in two distinct workflows:

-

Synthetic Application: Using the allylamino "handle" to generate diverse tricyclic libraries via electrophilic cyclization.

-

Biological Application: Direct evaluation of the scaffold as a tubulin polymerization inhibitor and apoptosis inducer.

Strategic Significance: The "Privileged Scaffold"

The quinazolin-4(3H)-one core is a privileged structure found in approved drugs like Idelalisib (PI3Kδ inhibitor) and Raltitrexed (antimetabolite). The addition of the 2-allylamino group introduces specific versatility:

-

Chemical Versatility: The alkene moiety allows for intramolecular aza-Wittig reactions, Heck couplings, or iodine-mediated cyclizations to form ring-fused analogs.

-

Biological Specificity: The uncyclized allylamino group mimics the binding mode of kinase inhibitors, fitting into the ATP-binding pocket of targets like EGFR and VEGFR-2.

Visualizing the Strategic Pathway

The following diagram illustrates the transformation of the precursor into high-value anticancer targets.

Figure 1: Transformation logic. The flexible allylamino precursor targets Tubulin, while the rigidified cyclization product targets DNA/Topoisomerase.

Protocol A: Synthesis of Tricyclic Anticancer Agents

Objective: Convert 2-(allylamino)-4(3H)-quinazolinone into the bioactive 2,3-dihydro-9H-pyrrolo[2,1-b]quinazolin-9-one scaffold using an iodine-mediated cyclization. This reaction mimics the biosynthesis of alkaloids like Vasicinone.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 2-(Allylamino)-4(3H)-quinazolinone (1.0 equiv)

-

Reagent: Iodine (

) (3.0 equiv) -

Base: Sodium Bicarbonate (

) -

Solvent: Dichloromethane (DCM) or Acetonitrile (

) -

Purification: Silica gel (230-400 mesh), Ethyl Acetate/Hexane.

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve 1.0 mmol of 2-(allylamino)-4(3H)-quinazolinone in 10 mL of anhydrous DCM in a round-bottom flask.

-

Add 3.0 mmol of

to the solution. -

Cool the mixture to 0°C in an ice bath.

-

-

Cyclization:

-

Slowly add 3.0 mmol of Iodine (

) portion-wise over 15 minutes. -

Critical Checkpoint: The solution will turn dark brown/violet.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) until the starting material (

) disappears and a new polar spot appears.

-

-

Work-up:

-

Quench the reaction with saturated aqueous

(sodium thiosulfate) to remove excess iodine. The organic layer should turn from violet to pale yellow. -

Extract with DCM (

mL). -

Wash combined organic layers with brine, dry over anhydrous

, and concentrate under vacuum.

-

-

Purification:

-

Purify the crude iodomethyl-intermediate via flash column chromatography.

-

Note: To obtain the fully unsaturated pyrrolo-derivative, a subsequent elimination step (using DBU in refluxing THF) may be required depending on the specific derivative desired.

-

Protocol B: In Vitro Biological Evaluation

Objective: Evaluate the antiproliferative activity of the 2-(allylamino) scaffold against human cancer cell lines (e.g., MCF-7, HeLa, HepG2).

Cytotoxicity Screening (MTT Assay)

This protocol quantifies the metabolic activity of cells as an indicator of viability.

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO.

Workflow:

-

Seeding: Plate cancer cells (e.g., MCF-7) at a density of

cells/well in 96-well plates. Incubate for 24 hours at 37°C / 5% -

Treatment:

-

Prepare a stock solution of 2-(allylamino)-4(3H)-quinazolinone in DMSO (10 mM).

-

Perform serial dilutions (0.1

M to 100 -

Add 100

L of drug solution to wells (triplicate). Include DMSO vehicle control (<0.5% final concentration) and Positive Control (e.g., Doxorubicin).

-

-

Incubation: Incubate for 48 or 72 hours.

-

Readout:

-

Add 20

L MTT reagent to each well. Incubate for 4 hours (purple formazan crystals form). -

Remove media carefully.

-

Add 150

L DMSO to dissolve crystals. Shake for 10 minutes. -

Measure absorbance at 570 nm using a microplate reader.

-

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Mechanistic Validation: Tubulin Polymerization Assay

Quinazolinones are known to bind to the colchicine site of tubulin. This assay verifies if the allylamino derivative acts via this mechanism.

Workflow:

-

Preparation: Use a fluorescence-based Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice.

-

Reaction Mix: Mix porcine brain tubulin (>99% pure) with GTP and reporter fluorophore in G-PEM buffer.

-

Drug Addition: Add 2-(allylamino)-4(3H)-quinazolinone (at

concentration) to the cold tubulin mixture.-

Control: Paclitaxel (Stabilizer) and Vinblastine (Depolymerizer).

-

-

Kinetics: Transfer to a pre-warmed (37°C) 96-well fluorometer plate.

-

Measurement: Record fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

-

Result Interpretation: If the compound inhibits polymerization, the fluorescence curve will remain flat (similar to Vinblastine) compared to the rising curve of the vehicle control.

-

Data Interpretation & Troubleshooting

Expected Results Table

| Assay | Parameter | Expected Outcome (Allylamino Precursor) | Expected Outcome (Tricyclic Product) |

| MTT (MCF-7) | Moderate (5 - 20 | Potent (< 5 | |

| Tubulin Assay | Reduced polymerization rate | No significant effect (typically) | |

| DNA Binding | Negligible | Significant ( |

Troubleshooting Guide

-